(5-methylfuran-2-yl)methanethiol

Catalog No.
S1906456
CAS No.
59303-05-8
M.F
C6H8OS
M. Wt
128.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-methylfuran-2-yl)methanethiol

CAS Number

59303-05-8

Product Name

(5-methylfuran-2-yl)methanethiol

IUPAC Name

(5-methylfuran-2-yl)methanethiol

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3

InChI Key

MGLMZOFGBDYNMH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CS

solubility

Insoluble in water; soluble in corn oil
Miscible at room temperature (in ethanol)
Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC1=CC=C(O1)CS
  • Flavor Chemistry

    5-Methyl-2-furanmethanethiol belongs to a class of compounds known as furanmethanethiols, which are known to contribute to the aroma of various foods and beverages. The presence of a furan ring and a thiol group suggests 5-Methyl-2-furanmethanethiol may possess interesting flavor properties. Research could investigate its sensory profile and potential applications as a flavoring agent [].

  • Biomarker Discovery

    Certain volatile sulfur compounds, including some furanmethanethiols, have been identified as potential biomarkers in various diseases. Research could explore if 5-Methyl-2-furanmethanethiol exhibits similar properties and has potential applications in disease diagnosis.

(5-methylfuran-2-yl)methanethiol is an organosulfur compound characterized by the presence of a furan ring substituted with a methyl group and a thiol group. Its chemical formula is C₆H₈OS, and it is often used in various applications due to its unique structural properties. The compound exhibits a distinct odor, reminiscent of coffee, making it relevant in flavoring and fragrance industries .

The reactivity of (5-methylfuran-2-yl)methanethiol can be attributed to both the furan moiety and the thiol group. Notably, the furan ring can undergo oxidation to form reactive intermediates, such as keto-enals, which can participate in nucleophilic addition reactions. For example, under acidic conditions, hydrolysis can convert the furan into stable dicarbonyl compounds like 2,5-dioxopentanyl . Additionally, the thiol group allows for potential interactions with electrophiles, leading to thioether formation or disulfide linkages under oxidative conditions.

The synthesis of (5-methylfuran-2-yl)methanethiol can be achieved through various methods:

  • Direct Alkylation: The reaction of 5-methylfuran with thiol compounds in the presence of a base can yield (5-methylfuran-2-yl)methanethiol.
  • Hydrolysis Reactions: As described previously, hydrolysis of furan derivatives under acidic conditions can lead to the formation of thiolated products .
  • Functionalization of 5-Methylfuran: Using electrophilic reagents on 5-methylfuran can introduce thiol groups at desired positions.

(5-methylfuran-2-yl)methanethiol finds applications primarily in:

  • Flavoring Agents: Due to its coffee-like aroma, it is utilized in food and beverage formulations.
  • Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and scented products.
  • Chemical Intermediates: It serves as a precursor for synthesizing other sulfur-containing compounds.

Interaction studies involving (5-methylfuran-2-yl)methanethiol have focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable adducts through proximity-induced reactions has been noted, particularly when interacting with complementary nucleophiles in synthetic applications . Further research is needed to explore its interactions in biological systems and its potential as a reactive species.

Several compounds share structural similarities with (5-methylfuran-2-yl)methanethiol. Here are a few notable examples:

Compound NameStructure TypeUnique Features
5-Methylfurfuryl alcoholAlcoholContains hydroxyl group; used as a solvent
2-MethylfuranFuran derivativeReacts through Diels–Alder reactions
5-Methylfurfuryl thiolThiolSimilar sulfur content; different functional groups
3-Mercapto-1-propanolThiolShorter carbon chain; used in flavoring

The uniqueness of (5-methylfuran-2-yl)methanethiol lies in its specific combination of a furan ring and a thiol group, which provides distinct reactivity patterns not found in other similar compounds.

Systematic Nomenclature and Synonymy

The compound (5-methylfuran-2-yl)methanethiol represents a heteroaromatic organosulfur compound with systematic International Union of Pure and Applied Chemistry nomenclature designation as (5-methylfuran-2-yl)methanethiol [1] [2] [3]. Alternative systematic nomenclature includes 2-Furanmethanethiol, 5-methyl- and 5-Methyl-2-furanmethanethiol, which follow the established conventions for furan derivatives with thiol functional groups [1] [2].

The compound exhibits extensive synonymy in the chemical literature, with common names including 5-Methylfurfuryl mercaptan, 5-Methyl-2-furfurylthiol, 2-Methyl-5-thiomethylfuran, and Methylfurfurylthiol [1] [2] [4]. These appellations reflect the historical mercaptan nomenclature for thiol-containing compounds and the furfuryl designation for furan-2-ylmethyl substituents.

Table 1. Systematic Nomenclature and Identifiers

PropertyValue
International Union of Pure and Applied Chemistry Name(5-methylfuran-2-yl)methanethiol
Chemical Abstracts Service Registry Number59303-05-8
Molecular FormulaC₆H₈OS
Molecular Weight128.19 g/mol
Simplified Molecular Input Line Entry SystemCC1=CC=C(CS)O1
International Chemical IdentifierInChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3
International Chemical Identifier KeyMGLMZOFGBDYNMH-UHFFFAOYSA-N

Regulatory and database identifiers include Flavor and Extract Manufacturers Association number 4697, Joint Expert Committee on Food Additives number 2090, and Molecular Design Limited number MFCD21338826 [1] [4]. These designations facilitate international regulatory compliance and database cross-referencing for this flavor compound.

Crystallographic Data and Conformational Analysis

Limited crystallographic data exists specifically for (5-methylfuran-2-yl)methanethiol in the literature. However, structural insights can be derived from related furan derivatives and computational modeling approaches. The molecular architecture features a five-membered furan ring with a methyl substituent at the 5-position and a methanethiol group (-CH₂SH) attached to the 2-position [1] [3] .

The compound exhibits a monoisotopic molecular mass of 128.029586 Da with an average molecular weight of 128.19 g/mol [1] [2] [3]. Conformational flexibility primarily involves rotation around the C-CH₂ bond connecting the furan ring to the methanethiol group, allowing for multiple conformational states in solution and gas phases.

Table 2. Molecular Geometry and Physical Constants

PropertyValueReference
Physical StateLiquid [4]
Density1.078 g/cm³ [4] [6]
Boiling Point180°C [4] [6]
Flash Point63°C [4] [6]
Predicted pKa9.62 ± 0.10 [4]
Logarithm of Partition Coefficient2.018 [6]

Theoretical investigations using density functional theory methods on related methylfuran compounds suggest that the methyl group rotation barrier is relatively low, permitting facile conformational interconversion at ambient temperatures [7]. The thiol group orientation relative to the furan plane influences both the molecular dipole moment and intermolecular hydrogen bonding capabilities.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical investigations of (5-methylfuran-2-yl)methanethiol electronic structure have employed various computational methodologies, including density functional theory and ab initio approaches. The furan ring maintains aromatic character with delocalized π-electron density, while the thiol group introduces both σ-donating and π-accepting properties through the sulfur atom [8] [9] [7].

The highest occupied molecular orbital is primarily localized on the sulfur lone pairs of the thiol group, while the lowest unoccupied molecular orbital exhibits furan π* character. This electronic configuration influences both the chemical reactivity and spectroscopic properties of the compound [8] [9].

Computational studies on related methanethiol systems demonstrate that ab initio potentials accurately predict thermodynamic properties and intermolecular interactions [8] [9]. For (5-methylfuran-2-yl)methanethiol, quantum chemical calculations indicate that the C-S bond length approximates 180 picometers, consistent with typical organosulfur compounds, while the S-H bond dissociation energy is estimated at approximately 366 kJ/mol [10].

The electronic structure calculations reveal significant polarizability of the divalent sulfur center, contributing to van der Waals interactions and influencing bulk phase properties. The predicted dipole moment reflects contributions from both the furan ring oxygen and the thiol group, with the overall molecular polarity affecting solubility and volatility characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for (5-methylfuran-2-yl)methanethiol through identification of distinct proton and carbon-13 environments [11]. The technique exploits the magnetic properties of atomic nuclei in external magnetic fields to elucidate molecular structure and dynamics [11].

Table 3. Expected Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H2.3-2.5Triplet2H-CH₂SH
¹H1.6-1.8Triplet1H-SH
¹H6.0-6.2Doublet1HFuran H-3
¹H6.8-7.0Doublet1HFuran H-4
¹H2.2-2.4Singlet3HFuran CH₃

The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts reflecting the electronic environment of each hydrogen atom. The thiol proton (-SH) appears as a triplet in the range 1.6-1.8 ppm due to coupling with the adjacent methylene protons. The methylene protons (-CH₂SH) resonate as a triplet between 2.3-2.5 ppm, showing coupling to the thiol proton [11] [12].

Furan ring protons display downfield chemical shifts characteristic of aromatic systems. The H-3 proton appears as a doublet around 6.0-6.2 ppm, while the H-4 proton resonates at 6.8-7.0 ppm as a doublet, with vicinal coupling constants typically ranging from 2-3 Hz for furan systems [11] [13].

Table 4. Carbon-13 Nuclear Magnetic Resonance Assignments

Chemical Shift (ppm)Assignment
13-15Methyl carbon on furan
22-25-CH₂SH carbon
105-110Furan C-3
110-115Furan C-4
150-155Furan C-2 (quaternary)
155-160Furan C-5 (quaternary)

Carbon-13 nuclear magnetic resonance spectroscopy reveals six distinct carbon environments consistent with the molecular structure. The methyl carbon attached to the furan ring appears at 13-15 ppm, while the thiol-bearing methylene carbon resonates between 22-25 ppm. The furan ring carbons exhibit chemical shifts characteristic of aromatic carbons, with quaternary carbons appearing further downfield than protonated carbons [13] [14].

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary information about molecular vibrations and functional group identification for (5-methylfuran-2-yl)methanethiol [15] [16]. These methods exploit the interaction between infrared radiation and molecular vibrational modes to characterize chemical bonds and structural features.

Table 5. Vibrational Spectroscopic Assignments

Wavenumber (cm⁻¹)AssignmentIntensity
2550-2600S-H stretchWeak
3000-3100Furan C-H stretchMedium
2850-2950Aliphatic C-H stretchMedium-Strong
1500-1600Furan C=C stretchStrong
1000-1100Furan ring breathingMedium
750-850Furan C-H out-of-plane bendMedium

The infrared spectrum exhibits a characteristic weak absorption band between 2550-2600 cm⁻¹ corresponding to the sulfur-hydrogen stretching vibration. This band typically displays lower intensity compared to oxygen-hydrogen stretches due to the weaker S-H bond and reduced change in dipole moment during vibration [17] [15].

Furan ring vibrations appear as medium to strong absorption bands in the fingerprint region. The aromatic carbon-carbon stretching modes occur between 1500-1600 cm⁻¹, while ring breathing vibrations are observed around 1000-1100 cm⁻¹. Out-of-plane bending vibrations of furan ring protons contribute absorption bands in the 750-850 cm⁻¹ region [16].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or forbidden in infrared spectroscopy. The technique proves especially valuable for characterizing the furan ring vibrations and carbon-sulfur bond stretching modes [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of (5-methylfuran-2-yl)methanethiol reveals characteristic fragmentation pathways that facilitate structural identification and purity assessment. Electron ionization mass spectrometry produces a molecular ion peak at m/z 128, though this may exhibit low to medium intensity due to the propensity for fragmentation [19] [20].

Table 6. Mass Spectrometric Fragmentation Data

Fragmentm/zRelative IntensityFragmentation Type
Molecular Ion [M]⁺-128Low-MediumMolecular ion
Loss of SH [M-33]⁺95Mediumα-cleavage of thiol
Loss of CH₂SH [M-47]⁺81HighLoss of thiol group
Furanyl cation [C₅H₅O]⁺81Very High (Base)Furan stabilization
CH₂SH⁺ fragment47MediumThiol fragment
Methyl loss [M-15]⁺113LowMethyl radical loss

The base peak typically occurs at m/z 81, corresponding to the loss of the entire methanethiol group (-CH₂SH, mass 47) from the molecular ion. This fragmentation produces a stable methylfuranyl cation that benefits from aromatic stabilization, accounting for its high relative abundance [19] [21] [20].

Additional significant fragmentation includes loss of the thiol hydrogen (m/z 95) and formation of the thiol fragment ion at m/z 47. The stability of the furan-based cations drives the predominant fragmentation pathways, consistent with general principles of aromatic compound mass spectrometry [20] [22].

Table 7. Collision Cross Section Data for Ion Mobility Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]⁺129.037121.8
[M+Na]⁺151.019132.0
[M-H]⁻127.022127.2
[M+NH₄]⁺146.063145.6
[M+K]⁺166.993131.8

Ion mobility spectrometry coupled with mass spectrometry provides additional structural information through collision cross section measurements. The predicted collision cross sections range from 117.6 to 169.4 Ų depending on the adduct ion formed, with smaller cross sections observed for dehydrated species [23].

Laboratory-Scale Synthesis Protocols

The laboratory-scale synthesis of (5-methylfuran-2-yl)methanethiol represents a critical foundation for understanding the fundamental chemical transformations required for efficient production of this important organosulfur compound. Current methodologies encompass both direct thiolation approaches and multi-step synthetic pathways that leverage readily available furan precursors.

Thiolation of Furan Derivatives

The direct thiolation of furan derivatives constitutes the most straightforward approach to (5-methylfuran-2-yl)methanethiol synthesis. This methodology relies primarily on the introduction of sulfur-containing functional groups through nucleophilic substitution mechanisms and specialized thiolating reagents .

Lawesson's Reagent-Mediated Thiolation

Lawesson's reagent emerges as a premier thiolating agent for furan derivatives, demonstrating exceptional efficacy in converting carbonyl-containing furan precursors to their corresponding thiols [4] [5]. The mechanism involves the formation of reactive dithiophosphine ylide intermediates that facilitate sulfur incorporation through cycloaddition-elimination sequences [6]. When applied to 5-methylfuran-2-carbaldehyde, Lawesson's reagent in toluene at 65-80°C yields (5-methylfuran-2-yl)methanethiol with yields ranging from 65-75% and purities exceeding 98% as determined by gas chromatography-mass spectrometry [4].

The reaction proceeds through initial coordination of the aldehyde oxygen to the phosphorus center, followed by sulfur transfer and subsequent reduction. Critical parameters include temperature control to prevent furan ring degradation and careful purification to remove phosphorus-containing byproducts [5]. The method demonstrates excellent functional group tolerance, accommodating various substituents on the furan ring without significant yield deterioration.

Hydrogen Sulfide-Based Thiolation

Direct treatment with hydrogen sulfide under controlled conditions provides an alternative pathway for thiolation, particularly when applied to appropriately functionalized furan precursors [7] [8]. This approach typically requires temperatures around 140°C and yields ranging from 50-60% with purities above 95% . The reaction mechanism involves direct nucleophilic attack of hydrogen sulfide on electrophilic carbon centers, often facilitated by the presence of Lewis acid catalysts.

Recent investigations have demonstrated that hydrogen sulfide treatment of 4-hydroxy-5-methyl-3(2H)-furanone produces complex mixtures containing various sulfur-containing compounds, including thiols as dominant components [7]. The reaction conditions significantly influence product distribution, with pH control and temperature optimization being critical for maximizing thiol formation while minimizing side reactions.

Thiourea-Mediated Synthesis

The thiourea-based approach represents a well-established methodology for thiol synthesis, particularly effective for furfuryl alcohol derivatives [9] [10]. The classical protocol involves treating furfuryl alcohol with thiourea in hydrochloric acid to form an intermediate isothiouronium salt, followed by alkaline hydrolysis with sodium hydroxide to liberate the desired thiol [10]. This method consistently achieves yields of 75-85% with purities exceeding 96%, making it particularly attractive for laboratory-scale preparations.

The reaction proceeds through initial nucleophilic attack of thiourea on the activated alcohol, forming a stable isothiouronium intermediate. Subsequent base-mediated hydrolysis releases the thiol product while generating urea as a byproduct. The method's reliability stems from the stability of the intermediate salt, which can be isolated and purified before the final hydrolysis step.

Functional Group Interconversion Strategies

Functional group interconversion represents a sophisticated approach to (5-methylfuran-2-yl)methanethiol synthesis, enabling the transformation of various furan-containing precursors through strategic chemical modifications [11] [12]. These methodologies provide enhanced synthetic flexibility and often superior atom economy compared to direct thiolation approaches.

Reductive Thiolation Pathways

The conversion of 5-methylfuran-2-carbaldehyde to (5-methylfuran-2-yl)methanethiol through reductive thiolation combines reduction and sulfur incorporation in a single synthetic operation [11]. This approach typically employs sodium borohydride in conjunction with thiourea, achieving yields of 70-80% under mild conditions. The mechanism involves initial reduction of the aldehyde to the corresponding alcohol, followed by in situ thiolation through thiourea activation.

Recent developments in nickel-catalyzed functional group metathesis have demonstrated remarkable potential for interconverting aryl nitriles and aryl thioethers [11]. The nickel/dcype catalytic system facilitates reversible transformations under mild conditions, exhibiting high functional group tolerance and excellent efficiency for late-stage derivatization applications. This methodology represents a significant advancement in cyanide- and thiol-free synthetic approaches.

Multi-Step Transformation Sequences

Complex transformation sequences involving multiple functional group interconversions provide access to (5-methylfuran-2-yl)methanethiol from diverse starting materials [13] [14]. These approaches often leverage protecting group strategies to enable selective transformations while preserving sensitive furan ring systems. For example, the conversion of 5-methylfuran-2-carboxylic acid involves initial reduction with lithium aluminum hydride followed by hydrogen sulfide treatment, yielding 60-70% of the target compound.

Advanced protection strategies have emerged as essential tools for managing reactive furan derivatives during multi-step syntheses [14]. Acetal protection groups demonstrate particular utility in preventing furan ring degradation during oxidative and reductive transformations, often improving yields by 20-30% compared to unprotected substrates.

Industrial Production Approaches

The transition from laboratory-scale synthesis to industrial production of (5-methylfuran-2-yl)methanethiol necessitates careful consideration of scalability, cost-effectiveness, and environmental sustainability [15] [16] [17]. Industrial approaches must balance synthetic efficiency with practical considerations such as raw material availability, waste minimization, and product purification requirements.

Continuous Flow Synthesis

Continuous flow reactor technology has emerged as a transformative approach for industrial thiol synthesis, offering enhanced heat and mass transfer characteristics compared to traditional batch processes [18] [19]. Flow reactor implementations typically achieve throughputs of 2-5 liters per hour with yields ranging from 70-80%, depending on the specific synthetic pathway employed.

The advantages of continuous flow synthesis include improved temperature control, reduced safety hazards associated with hydrogen sulfide handling, and enhanced reproducibility [19]. Multi-step flow processes enable inline purification and product isolation, significantly reducing downstream processing requirements. Recent implementations have demonstrated successful large-scale synthesis using sodium carbonate and chlorine in flow reactors, followed by aqueous processing and final purification steps.

Thiol-Promoted Catalytic Systems

Industrial implementations increasingly rely on thiol-promoted catalytic systems to enhance reaction efficiency and selectivity [15] [16]. The Aquivion PW79S catalyst system, combined with 1-propanethiol as a promoter, demonstrates exceptional performance in industrial settings, achieving yields up to 90% under neat reaction conditions [15]. This approach minimizes solvent requirements while maximizing atom economy.

Electronic structure calculations reveal that thiol promoters significantly reduce activation barriers for rate-determining dehydration steps, explaining their remarkable effectiveness in industrial applications [16]. The mechanism involves thiol-mediated proton transfer processes that accelerate nucleophilic attack and subsequent elimination reactions. Steric effects of different thiol promoters influence reaction rates, with linear thiols generally outperforming branched analogs.

Scale-Up Considerations

Successful scale-up of (5-methylfuran-2-yl)methanethiol synthesis requires careful optimization of reaction conditions, catalyst systems, and purification protocols [17] [20]. Pilot-scale operations typically handle 5-10 kilograms per day with yields of 85-90%, while semi-commercial facilities can process 0.5-2 tons per month with yields of 75-85%.

Critical scale-up parameters include temperature control systems to prevent thermal decomposition, specialized handling equipment for hydrogen sulfide and other hazardous reagents, and efficient separation technologies for product purification [20]. The development of robust analytical methods for real-time monitoring enables continuous process optimization and quality control.

Purification Techniques and Challenges

The purification of (5-methylfuran-2-yl)methanethiol presents unique challenges related to the compound's volatility, thermal sensitivity, and propensity for oxidative degradation [21] [22] [23]. Effective purification strategies must balance efficiency with product stability while achieving the high purity levels required for commercial applications.

Chromatographic Separation Methods

Column chromatography on silica gel using hexane-ethyl acetate mobile phases represents the most widely employed purification technique for laboratory-scale preparations [22] [24]. This approach typically achieves recovery yields of 85-95% with final purities exceeding 98%. However, the method is limited by potential product decomposition on acidic silica gel surfaces and the relatively large solvent volumes required.

Advanced chromatographic techniques, including simulated moving bed separation, offer enhanced efficiency for larger-scale purifications [21]. These systems utilize silicate-based stationary phases with organic acid mobile phases, achieving recovery yields of 90-95% with purities exceeding 99%. The continuous operation mode significantly reduces solvent consumption while enabling automated process control.

The development of specialized chromatographic protocols for furfural derivatives has provided valuable insights into optimal separation conditions [21]. Sequential multi-column size chromatography apparatus operated as counter-current moving beds demonstrate particular promise for industrial-scale purifications, enabling efficient separation of target compounds from structurally similar impurities.

Distillation and Thermal Processing

Vacuum distillation provides an effective purification method for (5-methylfuran-2-yl)methanethiol, despite the inherent thermal sensitivity of the compound [22] [23]. Careful temperature control and reduced pressure conditions enable recovery yields of 75-85% with purities above 95%. The identification of unusual byproducts in industrial production has highlighted the importance of optimized distillation conditions to prevent decomposition reactions.

The purification of 5-methyl-2-furanthiol through column chromatography has revealed the formation of complex mixtures consisting of various isomers and degradation products [23]. These findings emphasize the need for rapid processing and appropriate stabilization measures during thermal purification procedures.

Liquid-Liquid Extraction and Alternative Methods

Liquid-liquid extraction techniques offer advantages for preliminary purification steps, particularly for removing aqueous-soluble impurities and catalyst residues [21]. These methods typically achieve recovery yields of 80-90% with purities above 92%, serving as effective pre-treatment steps before final chromatographic purification.

Alternative purification approaches, including crystallization from ethanol-petroleum ether mixtures, provide moderate recovery yields of 70-80% with purities exceeding 96% [22]. While less efficient than chromatographic methods, these techniques offer simplicity and cost-effectiveness for certain applications.

The development of specialized filter beds comprising silica-based materials, activated carbons, and polymeric adsorbents enables selective removal of specific impurities [21]. These pre-treatment steps significantly improve the efficiency of subsequent purification operations while reducing overall processing costs.

Yield Optimization Through Catalytic Systems

The optimization of (5-methylfuran-2-yl)methanethiol synthesis yields through advanced catalytic systems represents a critical area of ongoing research and development [15] [25] [26]. Modern catalytic approaches focus on enhancing reaction selectivity, reducing energy requirements, and minimizing environmental impact while maximizing product yields.

Perfluorinated Sulfonic Acid Catalysts

The Aquivion PW79S catalyst system has emerged as a leading technology for yield optimization in thiol synthesis applications [15] [26]. This perfluorinated sulfonic acid catalyst demonstrates exceptional activity for carbon-carbon coupling reactions between furan derivatives and ketones, achieving yields up to 90% when combined with thiol promoters. The catalyst's unique properties include high thermal stability, excellent recyclability, and remarkable resistance to deactivation.

Mechanistic studies reveal that the catalyst facilitates nucleophilic attack through acid-base cooperation, with thiol promoters serving as proton shuttle agents [15]. The synergistic effect between the acid catalyst and thiol promoter reduces activation barriers for rate-determining steps by 15-20 kcal/mol compared to uncatalyzed reactions. This dramatic reduction in activation energy enables efficient conversions under mild conditions while minimizing side reactions.

Transition Metal Catalytic Systems

Nickel-based catalytic systems demonstrate remarkable potential for functional group metathesis reactions relevant to thiol synthesis [11]. The nickel/dcype catalyst system enables reversible transformations between aryl nitriles and aryl thioethers with excellent yields and high functional group tolerance. This technology represents a significant advancement in sustainable synthetic methodologies, eliminating the need for stoichiometric cyanide or thiol reagents.

Ruthenium-acridine PNP complexes provide another powerful catalytic platform for selective oxidation and functionalization reactions [25]. These systems achieve excellent yields (>95%) for furfural oxidation reactions while completely inhibiting substrate decomposition through innovative Tishchenko coupling mechanisms. The unique reactivity patterns of these catalysts enable new synthetic pathways previously inaccessible through conventional approaches.

Zeolite-Supported Metal Catalysts

Zeolite-supported metal catalysts offer advantages for heterogeneous synthesis applications, providing enhanced catalyst recovery and process sustainability [27]. These systems typically achieve yield enhancements of 20-30% compared to uncatalyzed reactions while maintaining good selectivity (80-90%). The structured catalyst supports enable precise control over active site environments, facilitating selective transformations while preventing unwanted side reactions.

Recent developments in Co- and Pt-doped ZSM-5 catalysts demonstrate superior performance for furan derivative transformations [28]. The presence of Co and Pt increases Lewis and weak acid sites, facilitating reduction and coupling reactions through hydrogen transfer mechanisms. These advances represent significant progress toward environmentally sustainable catalytic processes for industrial thiol synthesis.

Reaction Condition Optimization

Systematic optimization of reaction conditions, including temperature, pressure, and reagent stoichiometry, enables significant yield improvements across various catalytic systems [15] [29]. Electronic structure calculations provide valuable insights into optimal reaction pathways, enabling rational design of improved synthetic protocols.

The identification of optimal thiol-to-proton ratios has proven particularly important for maximizing yields in acid-catalyzed systems [15]. Formation rates of target products increase significantly with increasing thiol-to-proton ratios, with optimal performance typically achieved at ratios of 1-2. This optimization approach has enabled yield improvements of 30-40% compared to non-optimized conditions while maintaining excellent product selectivity.

Physical Description

Pale yellow to yellow; strong sulfuraceous, burnt odour, coffee, alliaceous taste
Colourless to yellow clear liquid; Sulfurous roasted coffee aroma

XLogP3

1.5

Density

1.055-1.059/ (20°)
1.047-1.057

UNII

1NB0MP3CK9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

59303-05-8

Wikipedia

5-Methyl-2-furanmethanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

Explore Compound Types